1,12-Difluorododecane
Description
Structure
3D Structure
Properties
CAS No. |
353-30-0 |
|---|---|
Molecular Formula |
C12H24F2 |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1,12-difluorododecane |
InChI |
InChI=1S/C12H24F2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 |
InChI Key |
DSWRGYZVKIIDBW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCF)CCCCCF |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms Involving 1,12 Difluorododecane
Mechanistic Studies of Carbon-Fluorine Bond Activation in Fluoroalkanes
The activation of the C(sp³)–F bond, one of the strongest single bonds in organic chemistry, is a significant challenge. york.ac.uk This process typically requires highly reactive reagents, often involving transition metal complexes, to overcome the high bond dissociation energy.
Oxidative Addition Pathways with Metal Complexes
A primary mechanism for C–F bond activation is the oxidative addition to a low-valent transition metal center. york.ac.uk In this pathway, the metal complex inserts directly into the carbon-fluorine bond. This process involves the metal being oxidized (typically from a 0 or +1 state to a +2 or +3 state) while the C-F bond is cleaved, forming new metal-carbon and metal-fluoride bonds. For a molecule like 1,12-difluorododecane, this reaction would be represented as:
LₙM + F–(CH₂)₁₂–F → LₙM(F)(CH₂)₁₂–F
This initial activation could be followed by a second oxidative addition at the other terminus, potentially with another equivalent of the metal complex. The efficacy of this reaction is highly dependent on the nature of the metal, its ligand sphere, and the reaction conditions. Electron-rich, coordinatively unsaturated metal centers are generally required. Theoretical calculations have been used to compare the energetics and kinetic barriers, revealing why certain metals like nickel are often preferred for C–F bond activation, whereas others like platinum are more effective for C-H activation. york.ac.uk
| Metal Center | Typical Ligands | Key Characteristics | Reference |
|---|---|---|---|
| Nickel (Ni) | Phosphines (e.g., PCy₃), N-heterocyclic carbenes (NHCs) | Highly effective for C(sp²)–F and C(sp³)–F bonds; often requires a reductant. | york.ac.uk |
| Palladium (Pd) | Phosphines, NHCs | Common in cross-coupling; activation is often the rate-limiting step. | researchgate.net |
| Rhodium (Rh) | Silyl or boryl ligands, phosphines | Can facilitate C-F activation followed by functionalization like borylation. | york.ac.uk |
| Main Group Metals (e.g., Al, Mg) | Bulky alkyl or cyclopentadienyl (B1206354) ligands | Can activate C-F bonds through bimetallic cooperativity or formation of low-valent species. | researchgate.netrsc.org |
Stepwise Formation and Decomposition of Metallocyclopropane Intermediates
An alternative mechanistic pathway to direct oxidative addition involves the formation of a metallocyclopropane-like intermediate. This mechanism has been studied in the reaction of an aluminium(I) complex with a fluoroalkene. researchgate.net In this model, the metal complex first coordinates to the C-F bond in a side-on fashion, forming a three-membered ring containing the metal, carbon, and fluorine atoms. This strained intermediate can then undergo further transformation, such as rearrangement or decomposition, to achieve the final C-F bond cleavage. researchgate.net
For a fluoroalkane like this compound, this pathway would involve the metal complex initially forming a weak association with the C-F bond, leading to the formation of a metallocyclopropane-like transition state before bond cleavage. This stepwise process, while less commonly cited for saturated C-F bonds than direct oxidative addition, represents another plausible route for activation, particularly with highly reactive main-group metals. researchgate.net
Double C-F Activation in Fluoroalkenes and Related Systems
Double C-F activation involves the cleavage of two C-F bonds within the same molecule. In a molecule such as this compound, this would mean activating the bonds at both ends of the hydrocarbon chain. Such a process is challenging and typically occurs in a stepwise manner. After the first C-F activation, the resulting organometallic intermediate may undergo further reaction.
Achieving double activation could be envisioned through several routes:
Stoichiometric Approach: Using at least two equivalents of a highly reactive metal complex to activate each C-F bond independently.
Bimetallic Systems: Employing cooperative bimetallic reagents where two metal centers work in concert to facilitate the cleavage of strong bonds. researchgate.net
Intramolecular Activation: A process where, after an initial intermolecular activation, a second C-F bond is cleaved through an intramolecular pathway, though this would be sterically improbable for a long chain like dodecane (B42187) unless the chain wraps around the metal center.
While more commonly studied in perfluoroarenes or fluoroalkenes, the concept of sequential C-F bond activation provides a framework for designing synthetic routes to transform polyfluorinated alkanes into valuable difunctionalized products. researchgate.net
Fluoroalkylation Reactions and Their Unique Chemical Outcomes
Fluoroalkylation reactions are processes that introduce a fluoroalkyl group into a molecule. tutoring-blog.co.uk These reactions are fundamental in medicinal and materials chemistry. The reactions can be categorized based on the nature of the fluoroalkylating species: nucleophilic, electrophilic, or radical.
Nucleophilic, Electrophilic, and Radical Fluoroalkylation
These three modes of fluoroalkylation differ fundamentally in their mechanisms and the types of reagents and substrates involved.
Nucleophilic Fluoroalkylation: This method involves the transfer of a fluoroalkyl group as a nucleophile (a carbanion). The presence of electron-withdrawing fluorine atoms stabilizes the negative charge on the adjacent carbon, but can also reduce the species' reactivity, a phenomenon known as the "negative fluorine effect."
Electrophilic Fluoroalkylation: This approach uses a reagent that delivers a fluoroalkyl group as an electrophile (a cation or its synthetic equivalent). These reagents are typically highly reactive and often feature the fluoroalkyl group attached to a hypervalent atom like iodine or sulfur, or to a good leaving group. researchgate.net
Radical Fluoroalkylation: This pathway involves the generation of a fluoroalkyl radical, which can then add to unsaturated bonds or participate in substitution reactions. These radicals are often generated via photoredox catalysis or the use of radical initiators. tutoring-blog.co.uk
| Mechanism | Reactive Species | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Nucleophilic | Fluoroalkyl Anion (Rf⁻) | Aldehydes, ketones, imines, alkyl halides | Fluorine stabilizes the carbanion but may decrease nucleophilicity. | tutoring-blog.co.ukbritannica.com |
| Electrophilic | Fluoroalkyl Cation (Rf⁺) | Enolates, arenes, carbanions, alkenes | Requires specialized, highly reactive reagents (e.g., hypervalent iodine). | researchgate.netnih.gov |
| Radical | Fluoroalkyl Radical (Rf•) | Alkenes, alkynes, (hetero)arenes | Often initiated by photocatalysis or redox processes under mild conditions. | tutoring-blog.co.uk |
Impact of Fluorine Substitution on Reactivity and Selectivity
The substitution of hydrogen with fluorine dramatically alters a molecule's chemical properties. In this compound, the two terminal fluorine atoms exert a powerful influence over the entire molecule.
Reactivity: The C-F bonds themselves are highly resistant to nucleophilic substitution due to the high bond strength and the poor leaving group ability of the fluoride (B91410) ion. The strong electron-withdrawing inductive effect of the fluorine atoms deactivates the entire alkyl chain toward electrophilic attack. Conversely, this inductive effect slightly increases the acidity of the hydrogen atoms on the adjacent carbons (C2 and C11) compared to those in unsubstituted dodecane.
Selectivity: The presence of terminal fluorine atoms significantly influences the selectivity of reactions occurring elsewhere on the molecule. For instance, in a free-radical halogenation reaction, the statistical distribution of products would be altered. libretexts.org The electron-withdrawing fluorine atoms would disfavor radical formation at nearby positions (C1, C2, C3, etc.), thereby increasing the relative selectivity for substitution at carbons nearer the center of the chain. This directing effect is a key consideration in the functionalization of long-chain fluoroalkanes. libretexts.org
| Reaction Type | Effect on Reactivity | Effect on Selectivity | Reference |
|---|---|---|---|
| Nucleophilic Substitution (at C-F) | Strongly deactivated due to high C-F bond energy. | Reaction is highly unlikely under normal conditions. | researchgate.net |
| Radical Substitution (at C-H) | Overall reactivity similar to alkanes, but distribution is altered. | Deactivation of nearby C-H bonds favors substitution towards the middle of the chain. | libretexts.org |
| Deprotonation (at C-H) | Acidity of α-hydrogens (at C2 and C11) is slightly increased. | Favors functionalization at positions adjacent to the fluorine atoms via a carbanion intermediate. | chimia.ch |
Investigation of Specific Rearrangement Mechanisms
Rearrangement reactions are a key class of transformations in organic synthesis, often allowing for the formation of complex molecular architectures from simpler precursors. In the context of synthesizing long-chain difluoroalkanes like this compound, the potential for intramolecular migrations of functional groups is an important consideration.
While a specific khanacademy.orglibretexts.org-sulfonyloxy migration in the synthesis of this compound is a hypothetical rearrangement for which direct literature is not available, the principles of such a transformation can be understood by examining analogous, well-documented shorter-range sulfonyloxy migrations in the synthesis of other fluorinated alkanes. A notable example is the researchgate.netresearchgate.net-sulfonyloxy migration observed during the oxidative fluorination of vinyl sulfonates to produce gem-difluoroalkanes. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org Theoretical mechanistic studies have supported a rate-determining researchgate.netresearchgate.net-sulfonyloxy shift in these reactions. researchgate.netchemrxiv.org
This process is believed to proceed through a plausible mechanism involving neighboring group participation. The reaction is initiated by the coordination of a vinyl sulfonate with an aryl difluoroiodine species, leading to a regioselective vicinal fluoroiodination to form an intermediate. The regioselectivity is attributed to the stabilizing effect of the neighboring oxygen atom on the developing positive charge. Subsequently, the intramolecular displacement of the carbon-iodine bond by a pendent sulfonyl oxygen atom results in the formation of a five-membered ring intermediate. This cyclic intermediate is then attacked by a second fluoride ion to yield the gem-difluorinated product with the migrated sulfonyloxy group. researchgate.net
Extrapolating this mechanism to a hypothetical khanacademy.orglibretexts.org-sulfonyloxy migration in a precursor to this compound would involve the intramolecular attack of a sulfonyloxy group at the 9-position onto a reactive center, such as a carbocation or a carbon bearing a good leaving group, at the 10-position of the dodecane chain. Such a long-range migration would be significantly more challenging than a researchgate.netresearchgate.net-migration due to the entropic unfavorability of forming a large ring as a transition state or intermediate. However, the flexibility of the dodecane chain could potentially allow the reactive centers to come into proximity.
The feasibility of such a migration would also be influenced by the nature of the sulfonyloxy group itself. Studies on researchgate.netresearchgate.net-sulfonyloxy migrations have shown that different sulfonyloxy groups exhibit varying reactivities. For instance, the methylsulfonyloxy (OMs) group has been shown to give a good yield of the migrated product. In contrast, the (trifluoromethyl)sulfonyloxy (OTf) group showed no reactivity in this transformation, while various arylsulfonyloxy groups were generally well-tolerated. researchgate.netresearchgate.net
| Migrating Group (Abbreviation) | Chemical Name | Reactivity in researchgate.netresearchgate.net-Migration |
|---|---|---|
| OMs | Methylsulfonyloxy | Good Yield |
| OTf | (Trifluoromethyl)sulfonyloxy | No Reactivity |
| OTs | p-Toluenesulfonyloxy | Tolerated |
| - | Bulky Triisopropylphenylsulfonyloxy | Tolerated |
Comparative Analysis of Alkane vs. Fluoroalkane Reaction Pathways
The presence of fluorine atoms in an alkane chain dramatically alters the molecule's properties and, consequently, its reaction pathways compared to the parent alkane. These differences are primarily due to the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the steric effects of the fluorine atoms.
Alkanes are generally unreactive, with their most common reactions being combustion and free-radical halogenation. libretexts.org Fluoroalkanes, while also relatively inert under many conditions, exhibit distinct reactivity patterns, particularly in substitution and elimination reactions.
In nucleophilic substitution reactions, the pathways for fluoroalkanes can differ significantly from their non-fluorinated counterparts. For primary haloalkanes, the S(_N)2 mechanism is typically favored. byjus.comyoutube.com However, the rate of S(_N)2 reactions can be affected by the presence of fluorine. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the carbon atom, and electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile can hinder the reaction. For tertiary haloalkanes, the S(_N)1 mechanism, which proceeds through a carbocation intermediate, is more likely. byjus.comyoutube.com The stability of this carbocation is a crucial factor.
Elimination reactions, which compete with substitution, are also influenced by fluorination. The nature of the halogen, the structure of the alkyl group (primary, secondary, or tertiary), and the reaction conditions (solvent, temperature, and base strength) all play a role in determining whether substitution or elimination is the major pathway. libretexts.org For instance, tertiary halogenoalkanes tend to favor elimination, while primary ones favor substitution. libretexts.org
| Reaction Type | Alkanes | Fluoroalkanes |
|---|---|---|
| Free-Radical Halogenation | Common, often unselective. | Fluorination is extremely exothermic and difficult to control. Reactions with other halogens are influenced by existing fluorine atoms. |
| Nucleophilic Substitution (S(_N)2) | Not applicable (no leaving group). | Possible at the carbon bearing the fluorine (if it acts as a leaving group, which is rare) or at other positions. Rate is influenced by the electron-withdrawing nature of fluorine. |
| Nucleophilic Substitution (S(_N)1) | Not applicable. | Possible, proceeds through a carbocation intermediate whose stability is affected by the fluorine atoms. |
| Elimination (E1/E2) | Not applicable. | Competes with substitution. The regioselectivity and rate are influenced by the electronic effects of fluorine. |
The C-F bond is the strongest single bond to carbon, which makes fluoroalkanes generally less reactive in reactions that involve the cleavage of this bond. However, the strong inductive effect of fluorine can activate adjacent C-H bonds towards deprotonation, potentially facilitating elimination reactions under strong basic conditions.
Advanced Spectroscopic Analysis and Characterization Methodologies for 1,12 Difluorododecane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
NMR spectroscopy is the most powerful technique for the structural and conformational analysis of 1,12-Difluorododecane. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active with a nuclear spin of ½, allows for a detailed investigation of the molecule's framework and spatial arrangement. wikipedia.org
High-resolution NMR spectra provide fundamental information about the chemical environment of each nucleus.
¹H NMR: In a typical ¹H NMR spectrum of this compound, the protons on the fluorinated carbons (F-CH₂–) are expected to appear as a complex multiplet significantly downfield from other methylene (B1212753) protons due to the strong deshielding effect of the electronegative fluorine atoms. This signal would likely be a triplet of triplets. The protons on the adjacent carbons (–CH₂–CH₂F) would also be shifted downfield, appearing as a multiplet. The remaining bulk methylene (–(CH₂)₈–) protons in the center of the alkyl chain would resonate as a broad, poorly resolved multiplet at a chemical shift typical for alkanes (around 1.2-1.4 ppm). compoundchem.comoregonstate.edulibretexts.org
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is simplified, showing distinct signals for each chemically non-equivalent carbon. The terminal, fluorine-bound carbons (¹JCF) would exhibit the most downfield shift and would appear as a triplet due to coupling with the two protons. The carbons adjacent to the fluorinated carbons (C2 and C11) would also be shifted downfield. The central carbons of the dodecane (B42187) chain would have chemical shifts characteristic of a polyethylene-like environment. oregonstate.eduucla.eduwisc.edu Strong and long-range fluorine-carbon couplings can complicate standard proton-decoupled ¹³C spectra, making assignments challenging without further experiments. magritek.com
¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and exhibits a wide chemical shift range, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds. wikipedia.orghuji.ac.il For this compound, a single primary signal is expected in the ¹⁹F NMR spectrum, as both fluorine atoms are chemically equivalent. This signal would be split into a triplet by the two adjacent protons (²JFH). The typical chemical shift for a fluoroalkane of this type (R-CH₂F) is in the range of -200 to -220 ppm relative to CFCl₃. wikipedia.orgthermofisher.com
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | F-CH₂- (C1, C12) | ~4.4 - 4.6 | Triplet of Triplets (tt) |
| ¹H | -CH₂-CH₂F (C2, C11) | ~1.6 - 1.8 | Multiplet (m) |
| ¹H | -(CH₂)₈- (C3-C10) | ~1.2 - 1.4 | Multiplet (m) |
| ¹³C | F-CH₂- (C1, C12) | ~80 - 85 | Triplet (t) |
| ¹³C | -CH₂-CH₂F (C2, C11) | ~30 - 35 | Triplet (t) |
| ¹³C | -(CH₂)₈- (C3-C10) | ~22 - 30 | Multiple Triplets |
| ¹⁹F | F-CH₂- | ~ -215 to -220 | Triplet (t) |
Spin-spin coupling constants (J-values) provide valuable information about the through-bond connectivity and dihedral angles between coupled nuclei. libretexts.org For a flexible molecule like this compound, the observed J-couplings are a weighted average of the couplings for all populated conformations.
Analysis of vicinal coupling constants (³J), such as ³JHH and ³JHF, can be used to probe the conformational preferences of the C-C bonds, particularly near the chain ends. The relationship between the dihedral angle (θ) and the coupling constant is described by the Karplus equation. Long-range couplings, such as the ⁴JHF coupling, can also be conformationally dependent and are proportional to cos²θ, where θ is the F–C–C–C dihedral angle. rsc.org By comparing experimentally measured J-couplings with those calculated for different conformers (e.g., anti vs. gauche), it is possible to estimate the relative populations of these conformers in solution. libretexts.org
| Coupling Type | Typical Range (Hz) | Structural Information Provided |
|---|---|---|
| ¹JCF | ~160 - 250 | Direct C-F bond |
| ²JHF | ~45 - 50 | Geminal H-C-F arrangement |
| ³JHH | ~6 - 8 | Dihedral angle of adjacent C-H bonds |
| ³JHF | ~5 - 40 | Dihedral angle of H-C-C-F arrangement |
For complex molecules containing ¹H, ¹³C, and ¹⁹F, triple-channel NMR techniques are invaluable. Spectrometers equipped for simultaneous pulsing on all three nuclei (e.g., ¹³C{¹H,¹⁹F}) can dramatically simplify complex spectra. magritek.com By decoupling both protons and fluorines from the carbon nucleus simultaneously, a spectrum with a single peak for each unique carbon can be obtained. This method is crucial for unambiguously assigning carbon resonances that would otherwise be complicated by both ¹H-¹³C and long-range ¹⁹F-¹³C couplings. magritek.com Two-dimensional correlation experiments, such as HCF experiments, can be designed to map the interactions between all three spin types, providing robust structural verification.
The ¹H NMR spectrum of the –CH₂CH₂F fragment in this compound can exhibit strong second-order effects, where the chemical shift difference between coupled nuclei is comparable to their coupling constant. This leads to complex, non-intuitive splitting patterns that cannot be analyzed by simple first-order rules. To accurately extract the chemical shifts and J-coupling constants from such spectra, quantum mechanical time-domain NMR simulations are necessary. Polynomial complexity scaling simulation algorithms have been developed that make these calculations feasible even for large spin systems, enabling the precise determination of NMR parameters required for detailed conformational analysis. nih.govresearchgate.netsemanticscholar.org
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the alkyl chain. Strong, sharp peaks in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations. libretexts.org CH₂ bending (scissoring) vibrations appear around 1470 cm⁻¹. The most characteristic peak for this molecule is the C-F stretching vibration, which is typically strong and found in the 1000-1100 cm⁻¹ region of the spectrum. The region from 700 to 1200 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands unique to the molecule's structure. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F bonds have a strong IR absorption, their Raman scattering is typically weak. The C-C stretching and CH₂ twisting and rocking modes of the long alkyl chain are often more prominent in the Raman spectrum. The symmetric C-H stretching modes also give rise to strong Raman signals.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Intensity |
|---|---|---|---|
| C-H Stretch | 2850 - 3000 | IR, Raman | Strong |
| CH₂ Bend (Scissor) | ~1470 | IR | Medium |
| C-F Stretch | 1000 - 1100 | IR | Strong |
| C-C Stretch | 800 - 1200 | Raman | Medium-Strong |
Mass Spectrometry (MS) and Coupled Techniques for Identification and Purity
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS), it is also a powerful tool for assessing purity.
Advanced Methodologies for Derivatization in Analytical Chemistry
For a non-polar and chemically inert compound like this compound, which lacks active hydrogens or reactive functional groups (e.g., -OH, -NH2, -COOH), traditional derivatization strategies such as silylation, acylation, or alkylation are generally not applicable. ic.ac.uk These methods typically require a reactive site on the analyte molecule to proceed. Therefore, the analytical focus shifts from chemical derivatization to advanced instrumental techniques that enhance detection and separation without altering the chemical structure of the analyte.
The primary challenge in the mass spectrometric analysis of long-chain alkanes and their halogenated counterparts is achieving efficient ionization while minimizing excessive fragmentation, which can obscure the molecular ion peak. shimadzu.com Electron ionization (EI), a common technique, often leads to extensive fragmentation of alkanes, making it difficult to determine the molecular weight. shimadzu.comacdlabs.com To overcome this, "soft" ionization techniques are employed to enhance the abundance of the molecular ion or a pseudo-molecular ion, thereby improving detectability and providing crucial molecular weight information.
Chemical Ionization (CI): In chemical ionization, a reagent gas such as methane (B114726) or isobutane (B21531) is introduced into the ion source along with the analyte. The reagent gas is preferentially ionized, and these ions then react with the analyte molecules in a less energetic process than EI, typically through proton transfer or adduct formation. jove.comlibretexts.org For long-chain alkanes, CI can produce more prominent [M+H]+ or [M-H]+ ions, leading to clearer identification of the molecular weight. shimadzu.com
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique well-suited for nonpolar compounds. acdlabs.com In APPI, the analyte is ionized by photons, often in the presence of a dopant. For saturated hydrocarbons, a notable strategy is the use of halogen anion attachment in negative-ion mode APPI. nih.govacs.org This method can generate stable adduct ions, such as [M+Cl]-, which significantly enhances the ionization efficiency of non-polar molecules without inducing fragmentation. acs.org
Alternative Ionization Strategies: Research into the ionization of saturated hydrocarbons has also explored the use of organometallic ions as cationization reagents. For instance, the cyclopentadienylcobalt ion (CpCo+) has been shown to react with long-chain alkanes to form adducts that can be readily detected by mass spectrometry, offering a potential pathway for the analysis of challenging non-polar compounds. nist.gov
The following table summarizes advanced ionization techniques applicable to the analysis of non-polar long-chain compounds like this compound.
| Ionization Technique | Principle | Advantages for Non-Polar Compounds | Typical Ions Formed |
| Chemical Ionization (CI) | Ionization of a reagent gas, which then reacts with the analyte. | Reduced fragmentation compared to EI, clearer molecular weight information. shimadzu.com | [M+H]+, [M-H]+ |
| Atmospheric Pressure Photoionization (APPI) | Ionization of the analyte by photons, often with a dopant. acdlabs.com | Suitable for nonpolar compounds, can be used with halogen anion attachment. nih.govacs.org | M+•, [M+H]+, [M+Cl]- |
| Organometallic Cationization | Formation of adducts with metal ions. | Can efficiently ionize saturated hydrocarbons. nist.gov | [M+Metal]+ |
Given the difficulty of chemically derivatizing this compound, modulation of its chromatographic properties relies on the selection and optimization of the chromatographic system itself, rather than altering the molecule. The goal is to achieve efficient separation from other components in a mixture and to ensure good peak shape and retention.
Advanced Gas Chromatography (GC) Columns: For non-polar compounds like this compound, the choice of the GC column's stationary phase is critical. Non-polar columns, typically based on polydimethylsiloxane (B3030410) (PDMS) or similar materials, are well-suited for separating analytes based on their boiling points and van der Waals interactions. chromtech.comthermofisher.com Recent advancements in column technology have led to the development of columns with enhanced thermal stability and low bleed, which are crucial for the analysis of higher boiling point compounds and for sensitive detectors like mass spectrometers. thermofisher.com
Optimization of Chromatographic Conditions: The separation of long-chain, non-polar compounds can be significantly improved by optimizing various GC parameters:
Temperature Programming: A carefully controlled temperature program allows for the efficient elution of compounds with a wide range of boiling points, improving peak shape and resolution.
Column Dimensions: The length, internal diameter, and film thickness of the GC column can be selected to enhance separation efficiency. Longer and narrower columns generally provide higher resolution. chromatographytoday.com
Carrier Gas: The choice and flow rate of the carrier gas (e.g., helium, hydrogen) can also impact the efficiency of the separation.
The table below outlines strategies for modulating the chromatographic properties of non-polar analytes.
| Strategy | Approach | Impact on Chromatographic Properties |
| Stationary Phase Selection | Use of non-polar GC columns (e.g., PDMS-based). chromtech.comthermofisher.com | Separation based on boiling point and weak intermolecular forces. |
| Temperature Optimization | Implementation of a temperature gradient during the GC run. | Improved peak shape and resolution for compounds with varying volatilities. |
| Column Dimension Optimization | Selection of longer, narrower columns with appropriate film thickness. chromatographytoday.com | Increased separation efficiency and resolution. |
| Carrier Gas Flow Rate | Adjustment of the linear velocity of the carrier gas. | Optimization of the balance between diffusion and mass transfer for better efficiency. |
While direct derivatization of the C-F bonds in this compound is not a standard analytical approach, the broader field of fluorinated compound analysis has seen the development of novel reagents. These are typically designed to introduce fluorine into a molecule to enhance detectability or to react with specific functional groups present in other types of fluorinated compounds.
For instance, research has focused on developing derivatization reagents for compounds that contain reactive functional groups, where the addition of a fluorinated tag can significantly enhance sensitivity in techniques like electron capture detection (ECD) or mass spectrometry. ic.ac.uk
In a different context, novel fluoroalkylamines have been introduced as ion-interaction reagents in reversed-phase chromatography. nih.govresearchgate.net These reagents can improve the retention and enhance the electrospray ionization mass spectrometry signal of acidic compounds. While not directly applicable to the derivatization of this compound, this illustrates the innovative use of fluorinated compounds in analytical chemistry to improve the analysis of other challenging analytes.
The development of novel fluorinated diazoalkanes as versatile reagents for introducing fluorinated side chains into other molecules is another area of active research. rsc.org These reagents, however, are used in synthetic chemistry rather than for the analytical derivatization of already fluorinated inert alkanes.
Theoretical and Computational Studies of 1,12 Difluorododecane
Conformational Analysis and Energy Profiles
The flexible nature of the dodecane (B42187) chain, coupled with the influence of terminal fluorine atoms, results in a complex conformational space for 1,12-difluorododecane. Computational chemistry is a powerful tool for navigating this landscape.
DFT calculations allow for the optimization of various conformers to identify energy minima on the potential energy surface. For a molecule with numerous rotatable bonds, this process can identify many stable geometries. The relative energies of these conformers, calculated at a high level of theory, indicate their population distribution at thermal equilibrium. For example, a study on dipeptides using the B3LYP/6-311+G(d,p) level of theory successfully characterized 87 stable conformers out of a possible 243, illustrating the complexity and power of these methods nih.gov.
| Computational Method | Application to this compound | Key Findings from Analogs |
| Density Functional Theory (DFT) | Determination of stable conformer geometries and relative energies. | Identifies preferences for specific dihedral angles (e.g., gauche vs. anti) influenced by fluorine. |
| Møller-Plesset perturbation theory (MP2) | Provides higher accuracy for energy calculations, often used to benchmark DFT results. | Confirms electronic and steric effects governing conformational stability. |
| Ab initio methods | Used for high-accuracy calculations on smaller fragments to understand fundamental interactions. | Elucidates the nature of hyperconjugative interactions (e.g., σC–H → σ*C–F) that stabilize certain conformers mdpi.com. |
The substitution of hydrogen with fluorine can profoundly impact the conformation of an alkane chain semanticscholar.orgresearchgate.net. The effect is most pronounced with vicinal (1,2) or 1,3-difluorination, where dipole-dipole interactions and stereoelectronic effects significantly alter the conformational profile compared to the parent alkane. For example, 1,3-difluorination strongly influences alkane chain shape, and this effect is magnified as the chain extends nih.gov.
The surrounding medium can significantly alter the relative stability of different conformers. The conformational preferences of fluorinated alkanes show a marked dependence on the polarity of the medium nih.gov. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to simulate the effect of a solvent.
In polar solvents, conformations with a higher molecular dipole moment are generally stabilized. For this compound, this could mean a slight preference for conformers where the terminal C-F bonds are oriented in a way that produces a larger net dipole. Studies on 1,3-difluorinated alkanes have shown that while a gauche conformation may be preferred in the gas phase, increasing solvent polarity can alter the populations of other conformers nih.gov. While the effect is expected to be less dramatic for this compound due to the separation of the dipoles, solvent interactions with the polar C-F termini can still influence the conformational equilibrium of the entire chain.
Electronic Structure Theory and Bonding Characteristics of Terminal Difluorination
The electronic structure of this compound is characterized by the highly polar carbon-fluorine bonds at each end of the nonpolar hydrocarbon chain. Fluorine's high electronegativity strongly polarizes the C-F bond, creating a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarization also induces smaller partial charges on adjacent atoms.
Theoretical calculations provide a detailed picture of the molecular orbitals and the nature of the chemical bonds. For perfluorinated alkanes, DFT calculations have been used to analyze the electronic structure and have shown that conformational geometries significantly influence chemical and electronic interactions researchgate.net. While this compound is not perfluorinated, the principles regarding the C-F bond apply. The C-F bond is characterized by a strong σ bond, and its properties, such as bond length and strength, can be accurately predicted by computational methods. DFT calculations on n-perfluorohexane, for example, accurately predict C-C-C bond angles that match experimental data researchgate.net. These methods can similarly predict the bond lengths and angles at the termini of the this compound chain.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a key tool for modeling reaction mechanisms and characterizing the high-energy transition states that are difficult to observe experimentally. For reactions involving this compound, such as nucleophilic substitution at the terminal carbons, theoretical models can map out the entire reaction pathway.
By calculating the potential energy surface, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state structure. DFT calculations can be employed to locate and characterize these transition states, providing information on their geometry, energy, and vibrational frequencies. For example, DFT calculations have been used to identify the transition state in the reaction of a Ni-difluorocarbene complex with fluoroalkenes, which competes with the formation of stable metallacyclobutanes researchgate.net. While specific studies on this compound are not prevalent, similar methodologies, such as those used to model halogen atom transfer (XAT) processes involving boryl radicals to activate C-Cl bonds in difluoromethyl compounds, could be applied to model reactions at the C-F termini rsc.org.
Molecular Dynamics Simulations and Supramolecular Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics and intermolecular interactions. For this compound, MD simulations can model the behavior of the molecule in the liquid phase or its interaction with other molecules to form larger assemblies.
These simulations calculate the forces between atoms and use Newton's laws of motion to simulate their movements over time, generating trajectories of atomic positions nih.gov. From these trajectories, properties like the preferred conformations in a liquid, diffusion coefficients, and the structure of self-assembled systems can be analyzed. The interactions between this compound molecules would be dominated by van der Waals forces along the hydrocarbon chains and weaker dipole-dipole interactions between the polar C-F end groups. MD simulations of other fluoroalkanes, such as 1,1,1,2-tetrafluoroethane, have been used to create detailed datasets of atomistic interactions, providing insights into the structural behavior of these molecules in the liquid phase nih.gov. Such an approach would be valuable for understanding the supramolecular chemistry of this compound, including how these molecules might pack in a condensed phase or self-assemble at an interface.
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive modeling, utilizing computational chemistry, has emerged as a powerful tool for understanding and forecasting the outcomes of chemical reactions, including aspects of reactivity and selectivity. rsc.orgrsc.org While specific predictive models exclusively for this compound are not extensively detailed in publicly available research, the principles and methodologies of computational chemistry provide a framework for how its reactivity and selectivity can be theoretically investigated. These approaches are crucial for designing new synthetic routes and understanding reaction mechanisms without the need for extensive and costly trial-and-error experimentation.
Quantum chemical calculations are at the forefront of predicting chemical reactivity. rsc.org These methods can be employed to estimate reaction pathways, including the energies of transition states and equilibria, which are fundamental to understanding how a reaction will proceed. rsc.org For a molecule like this compound, with its long aliphatic chain and terminal fluorine atoms, these calculations can predict the likelihood of various reaction types at different positions along the carbon chain.
One of the key areas of interest for long-chain alkanes is the selective activation of C-H bonds. rsc.org Theoretical studies, often employing Density Functional Theory (DFT), can provide insights into the mechanisms of C-H bond activation. rsc.org By modeling the interaction of this compound with various catalysts, it is possible to predict which C-H bonds are most susceptible to cleavage. This is particularly important for functionalizing the alkane backbone at specific sites. The presence of the electron-withdrawing fluorine atoms at the termini of the dodecane chain would be expected to influence the reactivity of the neighboring C-H bonds, a factor that can be quantified through computational models.
Furthermore, predictive models can elucidate the regioselectivity of reactions. For instance, in reactions involving electrophilic or nucleophilic attack, computational models can predict the most likely site of reaction on the this compound molecule. This is achieved by calculating molecular properties such as electrostatic potential surfaces and frontier molecular orbital (HOMO/LUMO) energies. These calculations can reveal the electron-rich and electron-poor regions of the molecule, thereby guiding the prediction of reaction selectivity.
Machine learning has also become an increasingly important tool in the prediction of chemical reactivity. rsc.orgunizar-csic.es By training models on large datasets of known reactions, it is possible to predict the outcomes of new reactions with a high degree of accuracy. While a specific model for this compound may not exist, general-purpose machine learning models could potentially be used to predict its reactivity in various chemical transformations.
The following table outlines some of the key computational methods and the types of predictions that can be made for a molecule like this compound:
| Computational Method | Predicted Property/Outcome for this compound | Relevance to Reactivity and Selectivity |
| Density Functional Theory (DFT) | - Optimized molecular geometry- Reaction energy profiles- Transition state structures and energies- Bond dissociation energies | - Predicts the most stable conformation of the molecule.- Determines the energetic feasibility of a reaction pathway.- Identifies the rate-determining step of a reaction.- Assesses the strength of C-H and C-F bonds to predict sites of initial reaction. |
| Ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) | - Highly accurate electronic energies- Detailed analysis of electron correlation effects | - Provides benchmark data for less computationally expensive methods.- Offers a deeper understanding of the electronic factors governing reactivity. |
| Molecular Dynamics (MD) | - Conformational sampling- Solvent effects on reactivity- Diffusion and collision rates | - Explores the different shapes the molecule can adopt, which can influence reactivity.- Simulates how the solvent can affect reaction rates and selectivity.- Provides insights into the kinetics of bimolecular reactions. |
| Quantitative Structure-Activity Relationship (QSAR) | - Correlation of molecular descriptors with reactivity | - Can be used to predict the reactivity of this compound based on its structural features, if sufficient data on similar compounds is available. |
| Machine Learning (ML) Models | - Prediction of reaction outcomes- Classification of reaction types- Prediction of reaction yields and selectivity | - Can leverage existing chemical reaction data to make predictions for this compound without explicit mechanistic calculations. |
Applications of 1,12 Difluorododecane in Advanced Materials Science and Polymer Chemistry
Role as a Building Block in Fluorinated Polymer Synthesis
There is no readily available scientific literature demonstrating the use of 1,12-difluorododecane as a monomer or comonomer in the synthesis of fluorinated polymers.
Design and Synthesis of Specialty Fluoropolymers
No published research details the design or synthesis of specialty fluoropolymers that incorporate this compound into their structure. The synthesis of fluoropolymers typically involves the polymerization of vinylidene fluoride (B91410), tetrafluoroethylene, hexafluoropropylene, or other highly fluorinated monomers. The difunctional nature of this compound could theoretically allow it to act as a long-chain, flexible linker in condensation polymerization; however, no such polymers have been reported in the literature.
Controlled Macromolecular Architectures
The concept of creating controlled macromolecular architectures, such as block copolymers or graft polymers, relies on the use of well-defined monomers and polymerization techniques. There are no studies indicating the use of this compound in living or controlled polymerization methods to create complex polymer structures.
Development of Specialty Chemical Formulations
The application of this compound in the formulation of specialty chemicals is not documented in publicly available sources.
Engineering of High-Performance Surfactants and Lubricants
Fluorinated compounds are known for their utility in high-performance surfactants and lubricants due to their unique properties, including low surface energy and high thermal stability. However, there is no evidence to suggest that this compound is used in the engineering of such products. The structure of this compound, with fluorine atoms at both ends of a long hydrocarbon chain, does not lend itself to the typical amphiphilic structure required for surfactant activity.
Integration into Novel Functional Materials and Coatings
There is no information available regarding the integration of this compound into novel functional materials or coatings. The development of such materials often involves the incorporation of molecules with specific functionalities to impart desired properties. The apparent lack of research into this compound for these purposes suggests it may not be considered a primary candidate for creating advanced functional materials.
Future Research Directions and Challenges for 1,12 Difluorododecane Chemistry
Development of More Sustainable and Green Synthetic Routes
A primary challenge in organofluorine chemistry is the development of environmentally benign synthetic methods. tandfonline.comresearchgate.net Traditional fluorination processes often rely on hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF), which generate significant chemical waste. tandfonline.com Future research for the synthesis of 1,12-difluorododecane and related long-chain difluoroalkanes will prioritize the principles of green chemistry.
Key areas of focus will include:
Catalytic Fluorination: Moving away from stoichiometric fluorinating agents to catalytic systems that use safer, more abundant fluorine sources like metal fluorides is highly desirable. tandfonline.com
Solvent-Free and Aqueous Media Reactions: The development of solid-state mechanochemical protocols and reactions in aqueous media can significantly reduce the environmental footprint by eliminating the need for toxic, high-boiling point organic solvents. rsc.orgrsc.org The successful merger of "untamed" fluorine and "mild" water in chemical reactions is opening new prospects for green chemistry. rsc.org
Photoenzymatic Processes: Combining natural enzymes and light offers an eco-friendly pathway to introduce fluorine into organic molecules with high precision. sciencedaily.com This approach could lead to more sustainable methods for producing fluorinated compounds. sciencedaily.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Future syntheses of this compound will aim for higher atom economy, minimizing byproduct formation. tandfonline.com
| Green Synthesis Strategy | Potential Advantage for this compound Synthesis | Related Research Finding |
| Catalytic Fluorination | Reduced reliance on hazardous stoichiometric reagents like SbF₃ and HF. tandfonline.com | Development of methods using low-cost nucleophilic F⁻ transferring reagents is a key goal. tandfonline.com |
| Aqueous Media Synthesis | Eliminates the need for environmentally harmful organic solvents. rsc.orgrsc.org | Fluorination reactions in water are highly sought-after for their environmental benefits. rsc.org |
| Photoenzymatic Fluorination | Offers a highly selective and environmentally responsible method for C-F bond formation. sciencedaily.com | A process combining enzymes and light has been developed for fluorinating olefins. sciencedaily.com |
| Mechanochemistry | Enables solvent-free reactions under ambient conditions, reducing energy consumption. rsc.org | Solid-state nucleophilic aromatic fluorination has been achieved using mechanochemistry. rsc.org |
Exploration of Unprecedented Reactivity and Functionalization Strategies
The carbon-fluorine bond is one of the strongest in organic chemistry, making selective activation and functionalization a significant challenge. wikipedia.orgscienmag.com Future research will focus on unlocking new reaction pathways for this compound, moving beyond its role as a relatively inert molecule.
Prospective research avenues include:
Selective C–F Bond Activation: Developing catalytic methods, potentially using transition metals like nickel or palladium, to selectively activate one of the terminal C-F bonds in this compound would open the door to creating a wide range of monofunctionalized dodecane (B42187) derivatives. scienmag.com Frustrated Lewis pairs (FLPs) have also shown promise in the monoselective C-F activation of geminal difluoroalkanes, a strategy that could be adapted. nih.gov
Late-Stage Functionalization: Methodologies that allow for the introduction of new functional groups onto the this compound backbone without altering the terminal fluorine atoms are of great interest for creating novel materials and chemical probes.
Difluorocarbene Chemistry: Exploring the generation and reactivity of intermediates like difluorocarbene could lead to new synthetic transformations for creating complex fluorinated molecules. acs.org While not directly applicable to the terminal C-F bonds of this compound, understanding the fundamental reactivity of fluorinated species is crucial.
Radical Reactions: Investigating radical-based C-F functionalization could provide alternative pathways to traditional ionic reaction mechanisms, potentially offering different selectivity and functional group tolerance. nih.gov
Advanced Characterization of Complex this compound Assemblies
The amphiphilic nature of molecules like this compound, with a nonpolar hydrocarbon chain and polar C-F termini, suggests a propensity for self-assembly. Understanding the structure and properties of these assemblies is crucial for their application in materials science.
Future challenges in characterization include:
High-Resolution Imaging: Utilizing advanced microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), to visualize the morphology of self-assembled monolayers (SAMs) and other nanostructures formed by this compound on various substrates. scispace.comresearchgate.net
Interfacial Analysis: Employing surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and sum-frequency generation (SFG) spectroscopy to probe the chemical composition, orientation, and ordering of molecules within these assemblies. researchgate.netnih.gov
In-Situ Characterization: Developing methods to monitor the dynamic processes of self-assembly in real-time and under different environmental conditions (e.g., temperature, solvent) to better understand the thermodynamic and kinetic driving forces.
Block Copolymer Morphologies: For block copolymers incorporating this compound segments, characterizing the resulting microphase-separated structures will be essential for tailoring their properties for applications in nanotechnology. researchgate.net
| Characterization Technique | Information Gained | Relevance to this compound Assemblies |
| Atomic Force Microscopy (AFM) | Surface topography and morphology at the nanoscale. | Visualizing the structure of self-assembled monolayers. scispace.com |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at the surface. | Confirming the presence and orientation of fluorinated chains. researchgate.net |
| Sum-Frequency Generation (SFG) | Vibrational spectroscopy of interfaces, providing molecular orientation. | Determining the ordering of the alkyl chains and C-F bonds at a surface. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal structures. | Characterizing the morphology of block copolymer microdomains. researchgate.net |
Computational Design and Prediction of Novel Difluorinated Materials
Computational chemistry and materials science are becoming indispensable tools for accelerating the discovery and design of new materials. nottingham.ac.ukfiu.edu For this compound, computational modeling will play a pivotal role in predicting the properties of novel materials and guiding synthetic efforts.
Key research directions in this area are:
Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound molecules to understand their conformational preferences and the dynamics of their self-assembly into larger structures like micelles, vesicles, or monolayers.
Density Functional Theory (DFT): Using DFT calculations to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. yale.edu This can aid in understanding reaction mechanisms and designing catalysts for selective functionalization. scienmag.com
Materials Property Prediction: Computationally screening virtual libraries of materials based on the this compound scaffold to identify candidates with desired properties, such as specific dielectric constants, surface energies, or thermal stabilities, for applications in electronics or coatings.
High-Throughput Screening: Employing machine learning and high-throughput computational screening to map the relationships between molecular structure and material properties, enabling a more rapid design cycle for new difluorinated materials. nottingham.ac.uk
Role in Emerging Chemical Technologies Beyond Traditional Applications
While this compound has established uses, its unique properties make it a candidate for a range of emerging technologies. The challenge lies in identifying and developing these new applications.
Potential future roles include:
Advanced Lubricants: The low intermolecular interactions characteristic of fluorocarbons could be harnessed to develop specialty lubricants for demanding applications, capitalizing on their thermal stability and low friction properties. wikipedia.org
Dielectric Materials: The polarity of the C-F bonds suggests that materials incorporating this compound could have interesting dielectric properties, making them suitable for use in capacitors or as insulating layers in microelectronics.
Smart Materials: Incorporating this compound into polymers or other matrices could lead to "smart" materials that respond to external stimuli like temperature or electric fields, finding use in sensors or actuators. Fluorinated polymers are already being explored for a wide range of advanced applications. nih.gov
Biomedical Applications: While requiring extensive research, the biocompatibility and metabolic stability often associated with fluorinated compounds could lead to applications in areas like medical device coatings or as components of drug delivery systems. nih.govnih.gov The presence of fluorine can significantly enhance the biological properties of molecules. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1,12-difluorododecane, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves fluorination of dodecane derivatives using agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E under inert conditions. Reaction temperature (-20°C to 80°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios must be optimized to minimize side products like mono-fluorinated impurities. Purification via fractional distillation or column chromatography is critical. Validate purity using GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR : NMR (δ -120 to -220 ppm for CF groups) and NMR (integration of terminal CHF signals) confirm fluorination efficiency.
- Mass Spectrometry : High-resolution MS identifies molecular ion peaks (m/z 206.3 for CHF) and fragmentation patterns.
- IR Spectroscopy : C-F stretching vibrations (~1150–1250 cm) distinguish fluorinated regions. Cross-validate with elemental analysis for quantitative F content .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid contact with oxidizing agents (risk of exothermic decomposition). Store in amber glass under nitrogen at 4°C. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Documented LC values (e.g., aquatic toxicity) require adherence to EPA/OSHA guidelines .
Q. How can this compound be applied in designing fluorinated surfactants or lubricants?
Methodological Answer: Its linear perfluoroalkyl chain enhances hydrophobicity and thermal stability. Test surfactant efficacy via critical micelle concentration (CMC) measurements using tensiometry. For lubricants, evaluate friction coefficients under high-pressure conditions (e.g., ASTM D5707). Compare with shorter-chain analogs (e.g., 1,6-difluorohexane) to assess chain-length-dependent properties .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?
Methodological Answer: Cross-examine synthesis protocols (e.g., purity >99% vs. technical-grade samples), calibration of DSC equipment, and environmental controls (humidity, heating rates). Replicate studies using standardized methods (e.g., ASTM E794) and publish raw datasets with uncertainty margins. Collaborate with independent labs for inter-laboratory validation .
Q. What computational models best predict the solvation behavior of this compound in nonpolar solvents?
Methodological Answer: Employ molecular dynamics (MD) simulations with force fields like OPLS-AA or CHARMM. Parameterize fluorine interactions using ab initio calculations (MP2/cc-pVTZ). Validate against experimental solubility data in hexane or toluene. Use radial distribution functions (RDFs) to analyze solvent-shell structure .
Q. How does the fluorination pattern in this compound influence its reactivity in radical polymerization systems?
Methodological Answer: Conduct kinetic studies using EPR to track radical intermediates. Compare initiation rates with non-fluorinated dodecane under UV/thermal conditions. Analyze chain-transfer constants (C) and molecular weight distributions (GPC) to quantify fluorine’s electron-withdrawing effects. Reference DFT calculations for bond dissociation energies (BDEs) .
Q. What experimental strategies mitigate thermal decomposition of this compound at elevated temperatures (>200°C)?
Methodological Answer: Introduce stabilizers (e.g., hindered phenols or phosphites) at 0.1–1.0 wt%. Monitor decomposition pathways via TGA-FTIR to identify volatile byproducts (e.g., HF or alkenes). Optimize inert gas flow rates (N/Ar) during heating. Compare activation energies (E) using Kissinger analysis .
Q. How do structural modifications (e.g., branching) in this compound analogs affect their bioaccumulation potential?
Methodological Answer: Synthesize branched derivatives (e.g., 1,12-difluoro-4-methyldodecane) and measure log (octanol-water partition coefficients). Use in vitro assays (e.g., hepatic microsomal stability) to assess metabolic resistance. Cross-reference with QSAR models to predict environmental persistence .
Q. What ethical considerations arise when studying this compound’s toxicity in aquatic ecosystems?
Methodological Answer: Follow OECD Test Guidelines 203 (fish acute toxicity) and 211 (daphnia reproduction). Minimize animal use via alternative methods (e.g., in silico ECOSAR predictions). Disclose conflicts of interest if funding sources involve fluorochemical industries. Publish negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
